3-bromo-5-phenyl-1H-1,2,4-triazole
Overview
Description
3-bromo-5-phenyl-1H-1,2,4-triazole is a chemical compound with the formula C₈H₆BrN₃ . It is an irritant .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring substituted with a bromine atom and a phenyl group .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 186-188°C . Its molecular weight is 224.06 .Scientific Research Applications
1,2,4-Triazole derivatives, including compounds like 3-bromo-5-phenyl-1H-1,2,4-triazole, have attracted significant interest in scientific research due to their wide range of biological and chemical properties. These compounds have been extensively studied for their potential applications in pharmaceuticals, material science, and agriculture.
Pharmaceutical Applications
1,2,4-Triazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory effects. Their structural versatility allows for significant bioactivity, making them valuable scaffolds in drug discovery and development (Aggarwal & Sumran, 2020). Moreover, triazole-containing compounds are explored for their anticancer properties, with several derivatives undergoing clinical trials or being used in cancer treatment, highlighting their potential as novel antiproliferative medications with improved safety profiles (Slavova et al., 2020).
Material Science Applications
In material science, 1,2,4-triazole derivatives are utilized for their unique properties in the development of proton-conducting fuel cell membranes. These compounds improve the basic characteristics of electrolyte membranes, increase their thermal stability, electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).
Agricultural Applications
1,2,4-Triazole derivatives also play a significant role in agriculture, serving as the basis for the synthesis of plant protection products. These substances are utilized in the mass production of various insecticides, fungicides, plant growth regulators, and retardants, demonstrating their versatility and importance in improving agricultural productivity (Nazarov et al., 2021).
Environmental and Green Chemistry
Recent advancements have also focused on eco-friendly synthesis methods for triazoles, employing microwave irradiation and easily recoverable catalysts. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields, contributing to the sustainable development of new drugs and materials (de Souza et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-phenyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQJGSXGBGMSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480921 | |
Record name | 3-bromo-5-phenyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-59-0 | |
Record name | 3-bromo-5-phenyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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